2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol
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Overview
Description
2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that contains both an imidazo[4,5-b]pyridine core and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol typically involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with potential antiviral, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects . The imidazo[4,5-b]pyridine core is crucial for the compound’s ability to interact with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar biological activities.
Imidazo[4,5-b]pyridine derivatives: These compounds have the same core structure and are used in similar applications.
Uniqueness
2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the combination of the trifluoromethyl group and the imidazo[4,5-b]pyridine core, which together enhance its biological activity and stability. This makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
1-hydroxy-2-[3-(trifluoromethyl)phenyl]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O/c14-13(15,16)9-4-1-3-8(7-9)12-18-11-10(19(12)20)5-2-6-17-11/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSFABPZTAVLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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